molecular formula C19H14F3N3O B2428599 N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034400-72-9

N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2428599
CAS No.: 2034400-72-9
M. Wt: 357.336
InChI Key: ZYQFVQYKLNCNFA-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl group attached to a benzamide structure

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide could have several applications in scientific research:

    Chemistry: As a ligand in coordination chemistry, particularly in the formation of metal complexes.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a drug candidate due to its unique structural features.

    Industry: Use in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzamides are used as antipsychotic drugs and work by blocking certain receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives.

    Attachment of the benzamide group: This step might involve the reaction of the bipyridine intermediate with a benzoyl chloride derivative under basic conditions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.

    Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a bipyridine N-oxide, while reduction could produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide
  • N-([2,4’-bipyridin]-6-ylmethyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the bipyridine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)16-5-1-3-14(9-16)18(26)25-11-13-6-7-17(24-10-13)15-4-2-8-23-12-15/h1-10,12H,11H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQFVQYKLNCNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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